N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
Properties
CAS No. |
877656-71-8 |
|---|---|
Molecular Formula |
C26H19N3O6 |
Molecular Weight |
469.453 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C26H19N3O6/c30-22(27-13-16-10-11-20-21(12-16)34-15-33-20)14-28-23-18-8-4-5-9-19(18)35-24(23)25(31)29(26(28)32)17-6-2-1-3-7-17/h1-12H,13-15H2,(H,27,30) |
InChI Key |
IBCCTZBIKBSMCY-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5)OC6=CC=CC=C64 |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Benzofuropyrimidine-Dione Derivatives
- 2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide (): Key Difference: Substitution at the acetamide group (2-methoxyphenyl vs. benzodioxolylmethyl). Impact: The methoxy group in the reference compound may reduce solubility compared to the benzodioxole moiety, which is more lipophilic . Synthesis: Prepared via condensation of 2-aminobenzofuran derivatives with diketones, followed by acetamide coupling. Yield and purity data are unavailable.
Benzodioxole-Acetamide Derivatives
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide (SW-C165) (): Key Difference: Replaces the benzofuropyrimidine-dione core with a bromobenzylamino group. Synthetic Route: Reductive amination using sodium triacetoxyborohydride (yield: ~50–60%) . Bioactivity: Not explicitly stated, but similar compounds target bacterial pathogens via enzyme inhibition.
Physicochemical Properties
Benzofuropyrimidine-Dione Derivatives
- Anti-Inflammatory Activity: Analogs with pyrimidine-dione cores (e.g., thiazolidinone derivatives in ) show IC$_{50}$ values of 10–50 µM against COX-2 .
- Antibacterial Potential: Benzothiazole-acetamide hybrids () exhibit MIC values of 2–8 µg/mL against S. aureus .
Benzodioxole Derivatives
Acetamide Linker Role
- The acetamide group in SW-C165 enhances cellular uptake, as evidenced by its superior bioavailability compared to amine-linked analogs .
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